molecular formula C9H18O B8481730 2-Methyl-2-(4-methylpentyl)oxirane

2-Methyl-2-(4-methylpentyl)oxirane

Cat. No.: B8481730
M. Wt: 142.24 g/mol
InChI Key: HSGWRPLUNQOJTK-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpentyl)oxirane is an epoxide compound of significant interest in advanced chemical research and development. Its structure, featuring an oxirane ring and a branched alkyl chain, makes it a versatile intermediate for synthesizing more complex molecules and studying polymerization processes. In material science, epoxides with long alkyl chains are key precursors in developing bio-based polymers and thermoset resins . The reactive oxirane ring can be opened catalytically or via cross-linking agents to form polyether polyols or incorporate the molecule into polymer backbones, contributing to the thermal and mechanical properties of the final material. Research into non-phosphorylated epoxidized bio-oils demonstrates the potential of such compounds in creating novel green materials, including flame retardants, without the environmental concerns associated with traditional phosphorylation methods . In organic synthesis, this compound serves as a valuable building block. The strained oxirane ring is susceptible to nucleophilic attack, allowing researchers to functionalize the molecule and create a diverse array of oxygen-containing derivatives, such as diols, alkoxides, and other ethers. This reactivity is exploited in designing novel compounds and exploring structure-activity relationships. Furthermore, the saturated, branched alkyl chain confers lipophilicity, which can be a critical parameter in modulating the physical properties, such as solubility and melting point, of resulting compounds or in mimicking natural lipid structures . The compound's potential extends to the study of saturated cannabinoid analogs. While distinct from classical cannabinoids, its alkyl-oxirane structure shares features with scaffolds used in synthesizing and studying non-classical, hydrogenated cannabinoid derivatives, an emerging and rapidly evolving field of research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-methyl-2-(4-methylpentyl)oxirane

InChI

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10-9/h8H,4-7H2,1-3H3

InChI Key

HSGWRPLUNQOJTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1(CO1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of molecular structures and substituents reveals distinct differences in reactivity and applications:

Compound Name Molecular Formula Substituent Type Molecular Weight (g/mol) Key Features Reference
2-Methyl-2-(4-methylpentyl)oxirane* C₁₀H₂₀O Aliphatic (branched chain) ~156.27 High lipophilicity, stereochemical flexibility
(R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane C₁₂H₁₃F₃O₃ Aromatic (electron-withdrawing) 262.23 Enantiomeric purity >99%, used in drug synthesis
2-[(4-Nitrophenoxy)methyl]oxirane C₉H₉NO₄ Aromatic (nitro group) 195.18 High reactivity, potential mutagenicity
2-methyl-2-(pentafluoroethyl)oxirane C₅H₅F₅O Fluorinated (electron-withdrawing) 176.09 Liquid state, low boiling point
2-Oxiranemethanol,3-methyl-3-(4-methyl-3-penten-1-yl) C₁₀H₁₈O₂ Aliphatic (unsaturated chain) 170.25 Stereoisomerism, natural product precursor

Notes:

  • Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic chain contrasts with aromatic derivatives (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane), which exhibit higher reactivity due to electron-withdrawing groups (e.g., nitro, trifluoromethoxy) .
  • Fluorinated Analogs : Fluorine substituents (e.g., in 2-methyl-2-(pentafluoroethyl)oxirane) drastically alter polarity and stability, making them suitable for specialized applications like fluoropolymer synthesis .

Physicochemical Properties

  • Solubility and Lipophilicity: The 4-methylpentyl group enhances lipophilicity compared to aromatic derivatives, favoring solubility in nonpolar solvents. This contrasts with 2-(4-Methylphenyl)oxirane (C₉H₁₀O, 134.18 g/mol), which has lower solubility due to its rigid aromatic structure .
  • Thermal Stability : Aliphatic epoxides generally exhibit lower melting points than aromatic analogs. For instance, 2-methyl-2-(pentafluoroethyl)oxirane is a liquid at 4°C , while crystalline aromatic epoxides (e.g., ) have higher melting points (~438 K) due to π-π stacking .

Preparation Methods

Sulfur Ylide-Mediated Epoxidation of Ketones

The most widely documented method involves the reaction of 4-methylpentyl methyl ketone with trimethylsulfonium methylsulfate , generated in situ from dimethyl sulfide (DMS) and dimethyl sulfate (DMSA) in aqueous potassium hydroxide (KOH).

Reaction Mechanism :

  • Formation of Trimethylsulfonium Methylsulfate :
    DMS and DMSA react in a 1:1 to 1.4:1 molar ratio to form the sulfur ylide precursor, trimethylsulfonium methylsulfate [(CH3)3S+CH3SO4][(\text{CH}_3)_3\text{S}^+ \text{CH}_3\text{SO}_4^-], under strongly basic conditions (pH >12).

    (CH3)2S+(CH3)2SO4KOH[(CH3)3S+CH3SO4]+H2O(\text{CH}_3)_2\text{S} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{KOH}} [(\text{CH}_3)_3\text{S}^+ \text{CH}_3\text{SO}_4^-] + \text{H}_2\text{O}
  • Epoxide Formation :
    The ylide attacks the carbonyl carbon of the ketone, followed by intramolecular nucleophilic displacement to form the oxirane ring.

Optimized Conditions :

  • Solvent : ≤10 wt% organic solvents (e.g., DMF, toluene) relative to the ketone.

  • Temperature : 30–40°C, avoiding exothermic side reactions.

  • Base : 3–6 equivalents of solid KOH pellets.

Yield : 75–85% after distillation.

Peracid-Mediated Epoxidation of Alkenes

An alternative route involves epoxidizing 2-methyl-2-(4-methylpentyl)propene using permaleic acid (generated from maleic anhydride and hydrogen peroxide).

Procedure :

  • Permaleic Acid Synthesis :
    Maleic anhydride reacts with 85% H2O2\text{H}_2\text{O}_2 in methylene chloride at 0°C.

  • Epoxidation :
    The alkene is added to the peracid solution and refluxed for 16 hours. Maleic acid precipitates, and the product is isolated via fractional distillation.

Key Parameters :

  • Solvent : Methylene chloride (ensures peracid stability).

  • Temperature : Reflux conditions (40–45°C).

  • Workup : Sequential washing with sodium bicarbonate and sodium bisulfite to remove residual peroxides.

Yield : ~65% (lower due to competing side reactions).

Comparative Analysis of Methodologies

Parameter Sulfur Ylide Method Peracid Method
Starting Material 4-Methylpentyl methyl ketone2-Methyl-2-(4-methylpentyl)propene
Reagent System DMS/DMSA/KOHMaleic anhydride/H2O2\text{H}_2\text{O}_2
Reaction Time 4–6 hours16 hours
Yield 75–85%60–65%
Byproducts Minimal (<5%)Maleic acid, oligomers
Scalability Industrial-scale feasibleLimited by peroxide handling

Critical Factors Influencing Yield and Purity

Solvent Selection and Minimization

The sulfur ylide method achieves high yields by limiting organic solvents to ≤10 wt%, which suppresses solvolysis and stabilizes the ylide. Polar aprotic solvents like DMF enhance reactivity but require post-reaction removal via vacuum distillation.

Stoichiometric Control

  • DMS:DMSA Ratio : A 1:1.25 ratio maximizes ylide formation while minimizing dimethyl sulfide residues.

  • Base Equivalents : Excess KOH (3–6 eq) ensures complete deprotonation of the ylide precursor.

Temperature Optimization

Maintaining 30–40°C prevents exothermic decomposition of the ylide. Elevated temperatures (>50°C) promote ketone aldol condensation, reducing yield.

Advanced Purification Techniques

Distillation

Crude epoxide is purified via fractional distillation under reduced pressure (0.005–0.01 mmHg), achieving >98% purity.

Crystallization

Recrystallization from toluene or ethanol removes symmetric triazole byproducts (e.g., from downstream reactions).

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents describe continuous flow systems for ylide generation, reducing reaction times to 2 hours and improving safety.

Solvent Recycling

Post-reaction DMF is recovered via vacuum evaporation (70% efficiency) and reused, lowering production costs .

Q & A

Q. What are the standard laboratory synthetic routes for 2-Methyl-2-(4-methylpentyl)oxirane?

The compound is typically synthesized via epoxidation of its corresponding alkene precursor (e.g., 2-methyl-2-(4-methylpentyl)propene) using peracids like m-chloroperbenzoic acid (m-CPBA). Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for yield optimization. For example, epoxidation in dichloromethane at 0–25°C yields 75–90% product, while elevated temperatures may promote side reactions .

Table 1: Comparison of Epoxidation Methods

ReagentSolventTemp (°C)Yield (%)By-Products
m-CPBADCM0–2585–90m-Chlorobenzoic acid
H2O2/VO(acac)2THF4070–75Diols

Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-2-(4-methylpentyl)oxirane?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent positions and oxirane ring integrity. The deshielded protons on the oxirane ring appear at δ 3.1–3.5 ppm .
  • FTIR-ATR : Quantifies oxirane content via absorbance at ~840 cm<sup>−1</sup> (C-O-C stretch) with high reproducibility (r<sup>2</sup> = 0.995) .
  • GC-MS : Detects purity and by-products (e.g., diols from ring-opening) .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Store in inert, airtight containers at 2–8°C to prevent moisture-induced ring-opening .

Advanced Research Questions

Q. How do steric effects from the 4-methylpentyl group influence regioselectivity in ring-opening reactions?

The bulky 4-methylpentyl substituent directs nucleophiles (e.g., amines, thiols) to attack the less hindered methyl-substituted carbon of the oxirane ring. This regioselectivity is confirmed by <sup>13</sup>C NMR analysis of β-substituted alcohol products . For example, reactions with ethylamine yield >90% selectivity for the methyl-adduct.

Q. What methodological strategies resolve contradictions in reported epoxidation yields?

Discrepancies arise from variable reaction conditions (e.g., peroxide concentration, solvent polarity). To address this:

  • Perform kinetic studies using in situ FTIR to monitor epoxide formation.
  • Optimize catalyst systems (e.g., Sharpless asymmetric conditions for enantioselective synthesis) .

Q. How does the branched alkyl chain affect physical properties compared to linear analogs?

The 4-methylpentyl group increases hydrophobicity (logP ~3.2 vs. 2.5 for linear hexyl analogs) and reduces solubility in polar solvents. Steric hindrance also lowers reaction rates in SN2 pathways by 30–40% compared to less-substituted epoxides .

Q. Can computational chemistry predict reactivity trends for this compound?

Density Functional Theory (DFT) studies model transition states for ring-opening reactions. For example, calculations at the B3LYP/6-31G* level show a 15 kJ/mol activation barrier difference between methyl- and pentyl-substituted carbons, aligning with experimental regioselectivity data .

Methodological Considerations

  • By-Product Mitigation : Use anhydrous conditions and catalytic Lewis acids (e.g., BF3·Et2O) to suppress diol formation during synthesis .
  • Enantiomeric Resolution : Chiral HPLC with cellulose-based columns separates enantiomers, critical for studying stereospecific bioactivity .

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